![molecular formula C8H3BrF3NO B6359504 6-Bromo-2-(trifluoromethyl)-1,3-benzoxazole CAS No. 1260834-26-1](/img/structure/B6359504.png)
6-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
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Overview
Description
6-Bromo-2-(trifluoromethyl)-1,3-benzoxazole (also known as TBFB) is an important heterocyclic compound used in a variety of scientific research applications. It is a versatile molecule that can be used to synthesize a wide range of compounds, including drugs and other biologically active molecules. TBFB has been extensively studied in the past decade and is now widely used in the laboratory for a variety of purposes. This article will provide an overview of TBFB’s synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthetic Utility
One-Pot Synthesis of Benzoxazole Derivatives : Feng-Yan Ge et al. (2007) developed a one-pot reaction methodology for synthesizing 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method involves the reaction of trifluoroacetic acid and difluoroacetic acid with commercially available 2-aminophenols, yielding compounds with potential applications in drug synthesis through subsequent bromination (Ge et al., 2007).
Elemental Sulfur-Promoted Synthesis : Zhengyu Li et al. (2019) reported a novel strategy for synthesizing 2-(2,2,2-trifluoroethyl)benzoxazoles through the reaction of o-aminophenols and 2-bromo-3,3,3-trifluoropropene. This method extends to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives, showcasing the versatility of sulfur in facilitating such reactions under metal-free conditions (Li et al., 2019).
Biological and Material Science Applications
Fluorescent Probes Sensing pH and Metal Cations : A study by K. Tanaka et al. (2001) utilized 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for developing fluorescent probes. These compounds are sensitive to pH changes and can selectively sense magnesium and zinc cations, highlighting their potential in bioimaging and sensor technologies (Tanaka et al., 2001).
Antimicrobial Activity : Research on various benzoxazole derivatives has shown potential antimicrobial activity. J. A. Patel et al. (2006) synthesized 2-alkyl-6-bromo-3,1-benzoxazine-4-one derivatives and evaluated them for their antibacterial properties, indicating the compound's relevance in designing new antimicrobial agents (Patel et al., 2006).
Mechanism of Action
Target of Action
This compound is a type of organic compound and it might interact with various biological targets depending on its chemical structure .
Mode of Action
Based on its chemical structure, it might interact with its targets and induce specific changes .
Biochemical Pathways
As an organic compound, it might be involved in various biochemical reactions .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-(trifluoromethyl)benzo[d]oxazole .
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBYABVFQSLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)benzo[d]oxazole |
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